molecular formula C10H11N3O B8815008 3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-6-carbaldehyde CAS No. 459448-04-5

3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-6-carbaldehyde

Cat. No.: B8815008
CAS No.: 459448-04-5
M. Wt: 189.21 g/mol
InChI Key: NSYUIEIIQDSMID-UHFFFAOYSA-N
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Description

3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-6-carbaldehyde is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

459448-04-5

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde

InChI

InChI=1S/C10H11N3O/c1-7(2)10-12-11-9-4-3-8(6-14)5-13(9)10/h3-7H,1-2H3

InChI Key

NSYUIEIIQDSMID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, cold (0° C.), dark brown solution of 0.48 g of 6-bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine in 5 mL of tetrahydrofuran was added slowly 1.3 mL of 2 M isopropylmagnesium chloride in tetrahydrofuran. After 30 minutes N,N-dimethylformamide was added; the ice bath was removed, and the mixture was heated to 50° C. for 150 minutes. The mixture was cooled to 22° C., diluted with 1 M hydrochloric acid, and stirred for 10 minutes. The mixture was made basic with saturated aqueous sodium carbonate, and extracted with ethyl acetate (3×). The combined extracts were washed with brine (2×), dried (sodium sulfate), filtered, and the filtrate was concentrated to give a light yellow solid which was crystallized (ethyl acetate, hexanes, and methanol) to give 0.19 g of 3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde as a faint yellow solid.
Quantity
0.48 g
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reactant
Reaction Step One
Quantity
1.3 mL
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reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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